

A Technical Guide to the Stability and Storage of 1,3-Diethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

[Get Quote](#)

Executive Summary

This document provides a comprehensive technical overview of the chemical and physical stability of **1,3-Diethylurea** (CAS: 623-76-7), a key intermediate in various industrial syntheses. It outlines the known stability profile, potential degradation pathways, and recommended storage and handling conditions to ensure its integrity for research and development applications. This guide also includes representative experimental protocols for stability assessment based on industry-standard methodologies.

Chemical and Physical Properties

1,3-Diethylurea is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

Table 1: Physicochemical Properties of **1,3-Diethylurea**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ N ₂ O	[2]
Molecular Weight	116.16 g/mol	[2][3]
Appearance	White crystalline powder/solid	[1]
Melting Point	109 - 113 °C (228.2 - 231.8 °F)	[1][4][5][6]
Solubility	Soluble in water	[4][5]
Storage Class Code	11 (Combustible Solids)	[3]

Stability Profile

Under standard ambient conditions (room temperature), **1,3-Diethylurea** is considered a chemically stable product. Hazardous polymerization is not expected to occur.[1][7] However, its stability is influenced by temperature, moisture, and contact with incompatible materials.

Thermal Stability

While specific decomposition temperature data for **1,3-Diethylurea** is not readily available, the structurally similar 1,3-dimethylurea is reported to have a decomposition temperature above 150°C.[8] Thermal decomposition of ureas can be complex.[9][10] A plausible primary decomposition pathway for **1,3-Diethylurea** involves dissociation into ethyl isocyanate and ethyl amine, a reaction known to be catalyzed by certain metal salts like Zn(II).[11]

Upon combustion, hazardous decomposition products are formed, including:

- Carbon oxides (CO, CO₂)[8]
- Nitrogen oxides (NOx)[8]

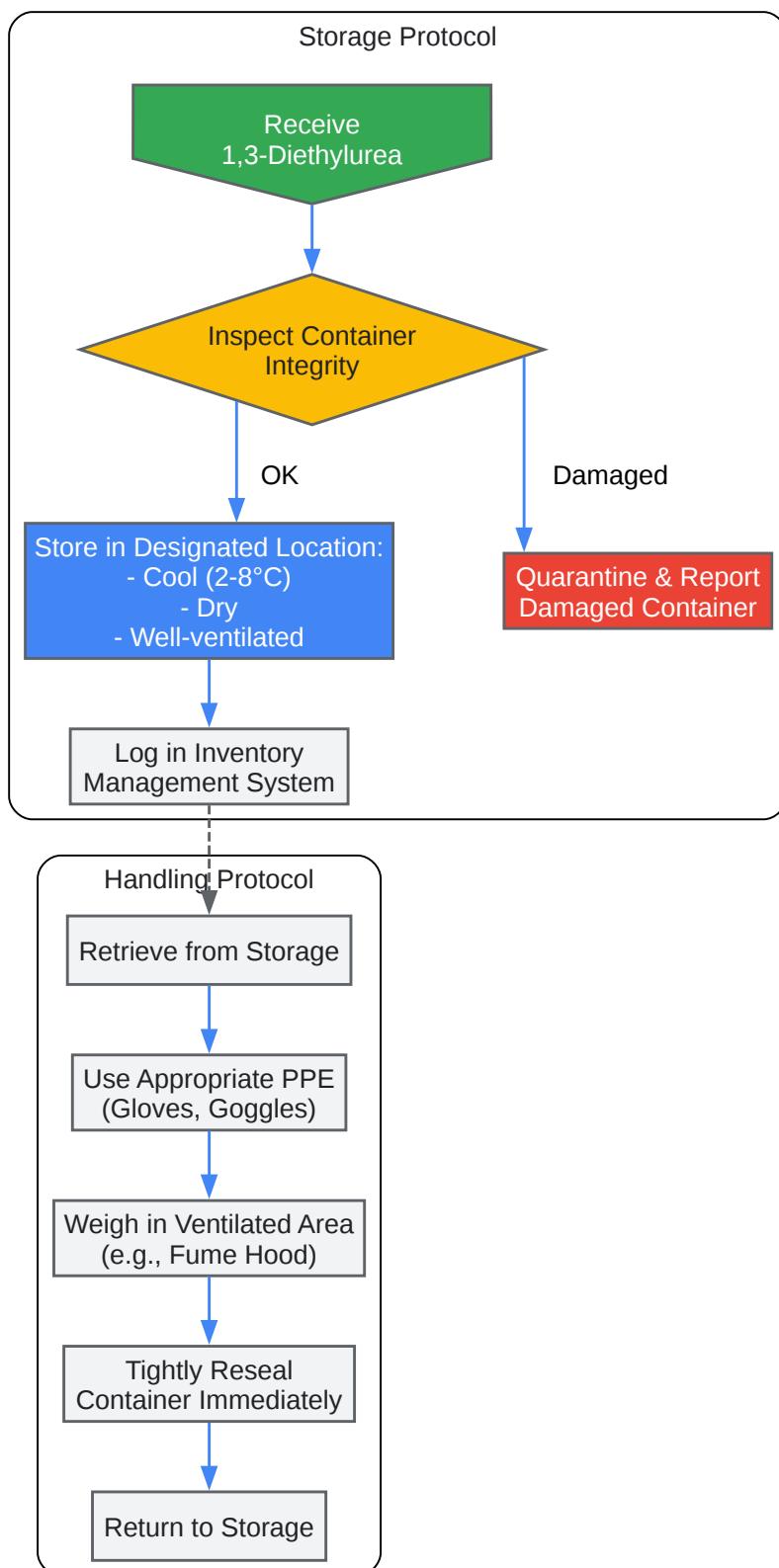
Hydrolytic Stability

The amide structure of substituted ureas makes them potentially susceptible to hydrolysis.[12] However, for the related 1,3-dimethylurea, this hydrolysis rate is calculated to be extremely slow, with a half-life of over one year.[12] This suggests that **1,3-Diethylurea** is likely stable

against hydrolysis under neutral pH conditions but may be more susceptible under strong acidic or basic conditions, particularly at elevated temperatures.

Incompatibilities

To maintain stability and prevent hazardous reactions, **1,3-Diethylurea** should be kept away from strong oxidizing agents.[8][13]


Recommended Storage and Handling Conditions

Proper storage and handling are critical to preserving the quality and integrity of **1,3-Diethylurea**. The following conditions are based on manufacturer safety data sheets and best practices.

Table 2: Recommended Storage and Handling Summary

Condition	Recommendation	Rationale	Source(s)
Temperature	Store in a cool place. A specific recommendation of 2 - 8 °C (36 - 46 °F) has been noted.	Prevents thermal degradation and potential sublimation.	[7]
Atmosphere	Store in a dry, well-ventilated area.	Minimizes exposure to moisture which can promote hydrolysis or physical clumping. Good ventilation prevents accumulation of any potential off-gassing.	[1][7]
Container	Keep in original, tightly closed, and clearly labeled containers. Polyethylene or polypropylene containers are suitable.	Prevents contamination, moisture ingress, and ensures proper identification.	[1][7][13]
Incompatibles	Store away from strong oxidizing agents.	Avoids potentially violent or hazardous chemical reactions.	[8][13]
Handling	Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Use in a well-ventilated area.	Minimizes personnel exposure and maintains product purity.	[1][7]

A logical workflow for the proper handling and storage of **1,3-Diethylurea** is presented in the diagram below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for receiving, storing, and handling **1,3-Diethylurea**.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a batch of **1,3-Diethylurea**, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to exaggerated conditions to accelerate decomposition and identify potential degradation products and pathways.

Objective

To evaluate the intrinsic stability of **1,3-Diethylurea** by establishing degradation pathways and to support the development of a stability-indicating analytical method.

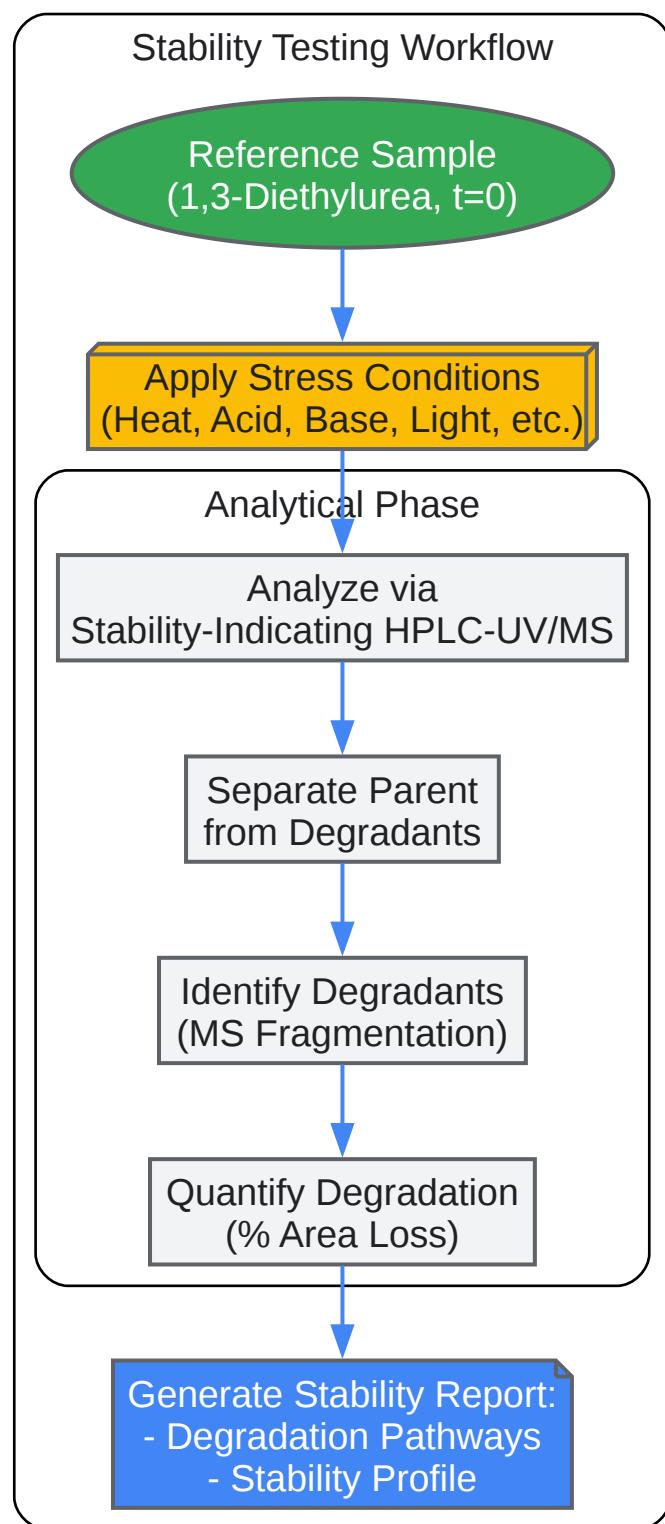
Materials and Equipment

- **1,3-Diethylurea** (test sample)
- High-purity solvents (Acetonitrile, Methanol, Water)
- Acids (e.g., 1N HCl), Bases (e.g., 1N NaOH), and Oxidizing Agents (e.g., 3% H₂O₂)
- HPLC-UV/MS system
- Photostability chamber
- Temperature and humidity-controlled ovens

Forced Degradation Protocol

Table 3: Forced Degradation Experimental Conditions

Stress Condition	Protocol	Purpose
Acid Hydrolysis	Dissolve sample in 1:1 Acetonitrile/1N HCl. Heat at 60°C for 24 hours.	To test stability against acidic conditions.
Base Hydrolysis	Dissolve sample in 1:1 Acetonitrile/1N NaOH. Keep at room temperature for 8 hours.	To test stability against alkaline conditions.
Oxidative	Dissolve sample in 3% H ₂ O ₂ . Keep at room temperature for 24 hours, protected from light.	To test stability against oxidation.
Thermal	Store solid sample in an oven at 70°C for 7 days.	To evaluate solid-state thermal stability.
Photostability	Expose solid sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).	To evaluate sensitivity to light.


Analytical Method

A stability-indicating method, typically reverse-phase HPLC, should be used to resolve the parent **1,3-Diethylurea** peak from all potential degradation products.

- Example HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: Gradient of Water (A) and Acetonitrile (B)
 - Detector: UV at 210 nm; coupled with Mass Spectrometry (MS) for peak identification.

- Analysis: Samples from each stress condition are diluted and injected. Peak purity of the parent compound is assessed, and the percentage degradation is calculated. Degradants are identified using MS fragmentation patterns.

The workflow for a typical stability study is visualized below.

[Click to download full resolution via product page](#)

Caption: General workflow for a forced degradation stability study.

Conclusion

1,3-Diethylurea is a stable compound under recommended storage conditions. The primary risks to its integrity are exposure to high temperatures, moisture, and incompatible oxidizing agents. To ensure its quality for scientific applications, it is imperative to store the material in tightly sealed containers in a cool, dry, and well-ventilated environment, preferably between 2-8 °C. The provided experimental framework serves as a robust starting point for researchers needing to perform detailed stability assessments and develop stability-indicating analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.be [fishersci.be]
- 2. scbt.com [scbt.com]
- 3. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. believechemical.com [believechemical.com]
- 6. 1,3-Diethylurea | CAS#:623-76-7 | Chemsoc [chemsoc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Kinetic Model of Urea-Related Deposit Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ureaknowhow.com [ureaknowhow.com]
- 11. researchgate.net [researchgate.net]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [A Technical Guide to the Stability and Storage of 1,3-Diethylurea]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146665#1-3-diethylurea-stability-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com